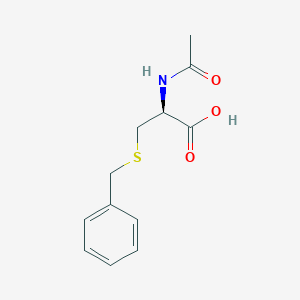

N-Acetyl-S-benzyl-D-cysteine

Übersicht

Beschreibung

N-Acetyl-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the sulfur atom of the cysteine molecule. It is primarily used in biochemical research and has applications in proteomics and other scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-S-benzyl-D-cysteine can be synthesized through the acetylation of S-benzyl-D-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to yield the corresponding amine.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

NABDC is a derivative of cysteine, characterized by the presence of an acetyl group and a benzyl group attached to the sulfur atom. Its chemical formula is . The structure of NABDC allows it to participate in various chemical reactions, making it a versatile compound in research.

Medicinal Chemistry

NABDC has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its antioxidant properties. Research indicates that compounds similar to NABDC can protect against oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Cysteine Derivatives in Peptide Synthesis

NABDC can serve as a protecting group for cysteine residues during peptide synthesis. Protecting groups are crucial in synthesizing complex peptides as they prevent unwanted reactions at the thiol side chain . The ability to protect the thiol group allows for greater control over peptide formation and facilitates the synthesis of disulfide-rich peptides.

Synthetic Methodologies

The reactivity profile of NABDC allows it to be employed in various synthetic strategies, including:

- Native Chemical Ligation (NCL) : NABDC can be utilized in NCL methods where peptide fragments are joined together through a thiol exchange reaction.

- Thioester Methods : The compound can also be involved in thioester-based ligation strategies, which are essential for synthesizing larger peptide constructs .

Antioxidant Studies

A study exploring the antioxidant potential of cysteine derivatives found that compounds with similar structures to NABDC effectively reduced oxidative stress markers in vitro. These findings suggest that NABDC may possess similar protective properties, warranting further investigation into its role as an antioxidant agent .

Peptide Synthesis Case Study

In a practical application, researchers used protecting groups based on cysteine derivatives to synthesize complex peptides. The study highlighted how controlling the reactivity of cysteine through protection allowed for successful synthesis and purification of target peptides .

Wirkmechanismus

The mechanism of action of N-Acetyl-S-benzyl-D-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates the activity of enzymes involved in detoxification processes, thereby protecting cells from damage .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-D-cysteine: Similar structure but lacks the benzyl group.

S-Benzyl-D-cysteine: Similar structure but lacks the acetyl group.

N-Acetyl-L-cysteine: Similar structure but with the L-isomer of cysteine.

Uniqueness: N-Acetyl-S-benzyl-D-cysteine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity compared to other cysteine derivatives .

Biologische Aktivität

N-Acetyl-S-benzyl-D-cysteine (NABDC) is a compound of interest due to its potential biological activities, particularly in the context of cancer prevention and cellular protection. This article synthesizes current research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

Chemical Structure and Properties

NABDC is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₅NO₃S

- CAS Number : 853882

The compound is derived from S-benzyl-D-cysteine through acetylation, which enhances its solubility and stability, making it a suitable candidate for biological studies.

1. Antioxidant Activity

NABDC exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the thiol group in its structure allows NABDC to scavenge free radicals, thereby reducing cellular damage.

2. Inhibition of Tumorigenesis

Research has demonstrated that NABDC and its derivatives can inhibit tumor growth in various models. In a study involving A/J mice, NABDC was shown to significantly reduce lung tumor multiplicity when administered alongside carcinogens like benzo[a]pyrene and nitrosamines .

Study on Lung Tumorigenesis

A pivotal study explored the effects of NABDC on lung cancer development in A/J mice. The mice were treated with carcinogens followed by dietary supplementation with NABDC. The results indicated a notable reduction in tumor incidence:

| Treatment Group | Tumor Multiplicity (Mean ± SD) |

|---|---|

| Control | 8.5 ± 1.2 |

| NABDC (1 μmol/g diet) | 4.2 ± 0.9 * |

| NABDC (3 μmol/g diet) | 2.8 ± 0.6 ** |

*Significantly different from control (p < 0.05).

**Highly significant difference from control (p < 0.01).

This study highlights the potential of NABDC as a chemopreventive agent, particularly when used in conjunction with other dietary components.

Cell Growth Inhibition

In vitro studies have shown that NABDC inhibits cell growth in various cancer cell lines. For instance, treatment with NABDC resulted in a dose-dependent decrease in cell viability in Hepa1c1c7 murine hepatoma cells:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 0.5 | 86 |

| 1 | 70 |

| 2 | 55 |

| 10 | 30 |

These results indicate that higher concentrations of NABDC effectively reduce cell proliferation, suggesting its potential as an anticancer agent.

Induction of Phase II Enzymes

NABDC has been shown to induce the expression of phase II detoxifying enzymes such as quinone reductase (QR). In a study examining the mRNA expression levels post-treatment with NABDC, results indicated a significant upregulation:

| Treatment Concentration (μM) | QR mRNA Expression (Fold Increase) |

|---|---|

| Control | 1 |

| 1 | 1.6 |

| 2 | 1.9 |

This induction is crucial for enhancing cellular defense mechanisms against xenobiotic stress.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357507 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161512-71-6 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.